molecular formula C9H8Br2N2S B6186139 4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide CAS No. 202664-49-1

4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B6186139
CAS RN: 202664-49-1
M. Wt: 336
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide” is likely to be a derivative of thiazole, which is a heterocyclic compound containing sulfur and nitrogen . The presence of a bromophenyl group suggests that it might have interesting chemical properties and potential applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized to study their pharmacological activities . The synthesis of these compounds typically involves reactions with various reagents and the structures of the synthesized derivatives are confirmed by physicochemical and spectral characteristics .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The amine group could engage in reactions typical of amines, such as acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .

Future Directions

The future research directions for this compound could involve studying its potential biological activities, as similar compounds have shown promising antimicrobial and anticancer activities . Further studies could also aim to optimize its synthesis and explore its potential uses in medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form 4-(3-bromophenyl)-1,3-thiazol-2-amine, which is then reacted with hydrobromic acid to form the hydrobromide salt.", "Starting Materials": [ "3-bromobenzaldehyde", "thiosemicarbazide", "hydrobromic acid" ], "Reaction": [ "Step 1: 3-bromobenzaldehyde is reacted with thiosemicarbazide in ethanol to form 4-(3-bromophenyl)-1,3-thiazol-2-amine.", "Step 2: The resulting 4-(3-bromophenyl)-1,3-thiazol-2-amine is then dissolved in hydrobromic acid and heated to form the hydrobromide salt of the compound.", "Step 3: The product is then filtered and dried to obtain the final compound, 4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide." ] }

CAS RN

202664-49-1

Product Name

4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide

Molecular Formula

C9H8Br2N2S

Molecular Weight

336

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.